3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Overview
Description
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring and a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and thiadiazole rings imparts unique electronic and structural properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of thiosemicarbazide with a suitable thiophene derivative under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiophene and thiadiazole derivatives.
Scientific Research Applications
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene.
Thiadiazole derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the combination of the thiophene, thiadiazole, and piperidine moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its value in scientific research .
Properties
IUPAC Name |
2-piperidin-3-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUCURBBUOSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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